molecular formula C7H5N3O3 B1307759 4-Nitro-1H-benzo[d]imidazol-2(3H)-one CAS No. 85330-50-3

4-Nitro-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B1307759
CAS No.: 85330-50-3
M. Wt: 179.13 g/mol
InChI Key: NEXYNHXFBYYIHI-UHFFFAOYSA-N
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Description

4-Nitro-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions. One common method involves the reaction of o-phenylenediamine with 4-nitrobenzoic acid in the presence of polyphosphoric acid (PPA) as a dehydrating agent. The reaction is carried out at elevated temperatures (140-220°C) to facilitate cyclization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The benzimidazole ring can undergo oxidation reactions to form N-oxides.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products:

    Reduction: 4-Amino-1H-benzo[d]imidazol-2(3H)-one.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

    Oxidation: Benzimidazole N-oxides.

Scientific Research Applications

4-Nitro-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    4-Nitrobenzimidazole: Similar structure but lacks the carbonyl group at the 2-position.

    2-Nitrobenzimidazole: Nitro group at the 2-position instead of the 4-position.

    5-Nitrobenzimidazole: Nitro group at the 5-position.

Uniqueness: 4-Nitro-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both a nitro group and a carbonyl group, which enhances its reactivity and potential applications. The specific positioning of the nitro group at the 4-position also influences its chemical behavior and biological activity.

Properties

IUPAC Name

4-nitro-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-7-8-4-2-1-3-5(10(12)13)6(4)9-7/h1-3H,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXYNHXFBYYIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399940
Record name 4-Nitro-1H-benzo[d]imidazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85330-50-3
Record name 4-Nitro-1H-benzo[d]imidazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Triphosgene (56 g, 188.8 mol) was added portionwise over 15 min to a solution of 3-nitro-1,2-phenylenediamine (25.5 g, 167 mol) in CH3CN (400 mL) at 0° C. and the mixture was allowed to warm to ambient temperature after 30 min. The reaction was concentrated in vacuo, diluted with toluene (100 mL) and the solid precipitate was collected by filtration to give the title compound. MS: m/z=180 (M+1).
Quantity
56 g
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reactant
Reaction Step One
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25.5 g
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400 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 3-nitro-1,2-phenylenediamine 3a (2 g, 13.06 mmol) dissolved in THF (50 ml) was added in one portion DCI (1.5 equiv., 19.6 mmol, 3.176 g) and the reaction was refluxed for 2 hours. (TLC AcOEt 1/petroleum ether 1). The reaction was filtrated and the yellow solid material was washed with THF and diethyl ether obtaining 2 g of the product that was used for the following step without further purification. Yield=88% 1HNMR (DMSO, 200 MHz) δ 7.11 (1H, t, J=7.6 Hz), 7.31 (1H, dd, J=7.8 Hz, J′=1.2 Hz), 7.74 (1H, dd, J=8.6 Hz, J′=1 Hz), 11.45 (2H, bs)
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three

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